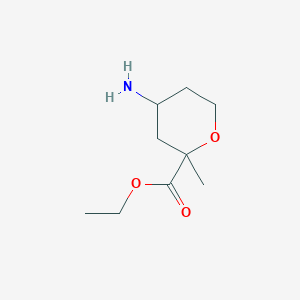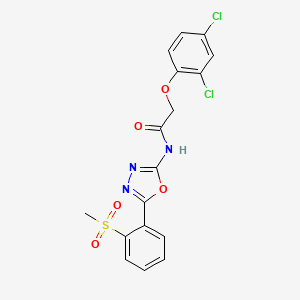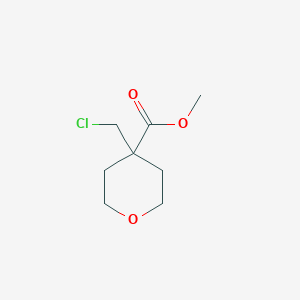![molecular formula C8H9ClFNO B2877638 7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride CAS No. 2470436-13-4](/img/structure/B2877638.png)
7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride” is a chemical compound with the molecular formula C8H9ClFNO. It has a molecular weight of 189.61 . It is used in laboratory chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H/t6-;/m0./s1 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.61 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Synthesis and Evaluation for Antitubercular Activity
7-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride has been implicated in the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan, showing significant antitubercular activity against Mycobacterium tuberculosis H37Rv. The process involves a SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, demonstrating the compound's utility in generating potential antitubercular agents (Kantevari et al., 2011).
Electronic and Optical Properties in Donor-Acceptor Systems
The electronic and optical properties of systems incorporating this compound derivatives have been explored. Monomers like 5-fluoro-4,7-di(furan-2-yl)benzo[c][1,2,5]thiadiazole and its selenophene counterpart synthesized for electrochemical polymerization exhibit interesting electrochromic properties and low bandgap values, indicative of their potential in organic electronics (Çakal et al., 2021).
Fluorimetric Determination of Amino Acids
This compound derivatives have been used in the fluorimetric determination of secondary amino acids, showcasing superior reactivity and fluorescence yield. This approach provides a sensitive method for detecting amino acids like proline and hydroxyproline, essential for biological research and medical diagnostics (Imai & Watanabe, 1981).
Insecticidal Activity
Research into 2,3-dihydrobenzo[b]furan derivatives, including those related to this compound, has led to the development of compounds with potent insecticidal activity. These derivatives have been tested against pests like the American cockroach, revealing some compounds to be significantly more effective than traditional insecticides (Nakada et al., 1978).
Anticancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives, related structurally to this compound, have been synthesized and tested for their anti-lung cancer activity. These compounds show promising results against lung cancer cell lines at concentrations lower than those of traditional chemotherapy drugs, indicating their potential as therapeutic agents (Hammam et al., 2005).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-3-1-2-5-7(10)4-11-8(5)6;/h1-3,7H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIJNAJAAMHSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC=C2)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2470436-13-4 |
Source


|
| Record name | 7-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Aminoethyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2877556.png)






![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone](/img/structure/B2877571.png)


![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2877576.png)


